Technical Whitepaper: Chemical Properties, Synthesis, and Applications of (4-Bromo-2-methylphenyl)methanethiol
Technical Whitepaper: Chemical Properties, Synthesis, and Applications of (4-Bromo-2-methylphenyl)methanethiol
Executive Summary
(4-Bromo-2-methylphenyl)methanethiol (CAS: 1824361-58-1) is a highly specialized, bifunctional building block utilized extensively in advanced organic synthesis and drug discovery[1][2]. Featuring both a highly nucleophilic benzylic thiol group and a versatile aryl bromide handle, this compound serves as a critical linchpin for modular chemical biology and late-stage functionalization. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols for researchers and drug development professionals.
Physicochemical Properties & Structural Analysis
The strategic value of (4-Bromo-2-methylphenyl)methanethiol lies in its orthogonal reactivity. The benzylic thiol (-CH₂SH) is a soft, highly reactive nucleophile ideal for SN2 reactions, Michael additions, and hydrothiolations[3][4]. Conversely, the aryl bromide (-Br) is a classic electrophile for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5].
Table 1: Quantitative Chemical Properties
| Property | Value / Description |
| Chemical Name | (4-Bromo-2-methylphenyl)methanethiol |
| CAS Registry Number | 1824361-58-1 |
| Molecular Formula | C₈H₉BrS |
| Molecular Weight | 217.13 g/mol |
| SMILES String | CC1=CC(Br)=CC=C1CS |
| Reactivity Handles | Benzylic Thiol (Nucleophile), Aryl Bromide (Electrophile) |
| Storage Requirements | Inert atmosphere (Argon/N₂), 2-8°C, protect from light |
Mechanistic Synthesis Pathways
Synthesizing benzylic thiols directly from benzylic halides using sodium hydrosulfide (NaSH) or hydrogen sulfide (H₂S) frequently results in the formation of undesirable symmetrical dibenzyl sulfides. This occurs because the initially formed thiolate is highly nucleophilic and rapidly attacks unreacted starting material[4][6]. To circumvent this, two primary self-validating methodologies are employed: the Thiourea Pathway and the Thioacetate Pathway .
The Thiourea Pathway (Isothiouronium Salt Method)
This method utilizes thiourea as the initial sulfur source. Thiourea reacts with 4-bromo-1-(bromomethyl)-2-methylbenzene to form a stable isothiouronium salt intermediate. Because the sulfur in the isothiouronium salt is positively charged and sterically hindered, it cannot act as a nucleophile, completely preventing the formation of dimeric thioethers[3][6]. Subsequent alkaline hydrolysis under anaerobic conditions yields the target thiol.
Synthetic workflow for (4-Bromo-2-methylphenyl)methanethiol via the isothiouronium salt method.
The Thioacetate Pathway
For substrates sensitive to harsh alkaline hydrolysis, the thioacetate pathway offers a milder alternative. Potassium thioacetate (KSAc) displaces the benzylic bromide to form a thioester[7][8]. The acetate group is subsequently cleaved using mild bases (e.g., K₂CO₃ in methanol) or reducing agents (e.g., NaBH₄ or LiAlH₄)[7].
Applications in Drug Development
The bifunctionality of (4-Bromo-2-methylphenyl)methanethiol allows for sequential, orthogonal functionalization, making it a powerful tool for constructing complex Active Pharmaceutical Ingredients (APIs).
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Thioetherification (Step 1): The benzylic thiol is easily deprotonated by mild bases (e.g., K₂CO₃, Et₃N) to form a thiolate, which can undergo SN2 alkylation with alkyl halides or Michael addition to electron-deficient alkenes[4].
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Late-Stage Cross-Coupling (Step 2): Once the thiol is masked as a thioether, the aryl bromide remains intact. This allows for late-stage diversification via Pd-catalyzed Suzuki couplings with aryl boronic acids, enabling the rapid generation of structure-activity relationship (SAR) libraries[5].
Bifunctional reactivity pathway enabling sequential thioetherification and cross-coupling.
Validated Experimental Protocols
Protocol A: Synthesis of (4-Bromo-2-methylphenyl)methanethiol via Thiourea
Causality Note: This protocol utilizes a strict inert atmosphere during hydrolysis and workup. Benzylic thiols are highly susceptible to auto-oxidation, rapidly forming disulfides in the presence of ambient oxygen[3].
Step-by-Step Methodology:
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Isothiouronium Salt Formation: In an oven-dried, round-bottom flask, dissolve 4-bromo-1-(bromomethyl)-2-methylbenzene (1.0 equiv, 10 mmol) and thiourea (1.1 equiv, 11 mmol) in 50 mL of anhydrous ethanol[3][6]. Rationale for 1.1 equiv: A slight excess ensures complete consumption of the benzylic halide, preventing it from reacting with the final product.
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Reflux: Heat the mixture to reflux for 4-6 hours under a nitrogen atmosphere. Monitor via TLC until the starting material is consumed.
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Cooling & Precipitation: Cool the reaction to 0°C. The isothiouronium salt will precipitate as a white solid. Filter and wash with cold hexane.
-
Alkaline Hydrolysis: Transfer the isolated salt to a two-necked flask equipped with a reflux condenser and a continuous argon purge. Add 30 mL of degassed 5 N NaOH (or Na₂CO₃)[6].
-
Cleavage: Reflux the mixture under argon for 2 hours. The high pH cleaves the salt, generating the water-soluble sodium thiolate.
-
Acidic Workup: Cool the mixture to 0°C and slowly acidify to pH 2 using degassed 2 N HCl. Rationale: Acidification protonates the thiolate, converting it back to the lipophilic thiol, allowing it to partition into the organic phase[6].
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Extraction & Purification: Extract the aqueous layer with degassed dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thiol. Purify via vacuum distillation or flash chromatography (using degassed solvents).
Protocol B: Thioetherification (S-Alkylation)
Step-by-Step Methodology:
-
Deprotonation: Dissolve (4-Bromo-2-methylphenyl)methanethiol (1.0 equiv) in anhydrous DMF under argon. Add K₂CO₃ (1.5 equiv) and stir for 15 minutes at room temperature to generate the thiolate anion.
-
Alkylation: Dropwise add the desired alkyl halide (1.1 equiv). Alternatively, phase transfer catalysts like Tetra Butyl Ammonium Bromide (TBAB) can be employed to accelerate the substitution[4].
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Reaction & Workup: Stir for 2-4 hours. Quench with water, extract with ethyl acetate, wash with brine to remove DMF, dry, and concentrate. The resulting thioether retains the aryl bromide for downstream cross-coupling.
References
- Bidepharm. "CAS:150527-38-1, 5-Bromo-1,3-dihydrobenzo[c]thiophene-毕得医药". bidepharm.com.
- ChemRxiv. "Osmium(IV) tetraaryl complexes formed from pre-functionalized ligands". chemrxiv.org.
- PrepChem. "Preparation of benzyl mercaptan". prepchem.com.
- Indian Academy of Sciences. "Synthetic access to thiols: A review". ias.ac.in.
- SciSpace. "Hydrothiolation of benzyl mercaptan to arylacetylene". scispace.com.
- Cardiff University.
- Journal of Advanced Scientific Research. "Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers". sciensage.info.
Sources
- 1. CAS:150527-38-1, 5-溴-1,3-二氢苯并[c]噻吩-毕得医药 [bidepharm.com]
- 2. CAS:150527-38-1, 5-溴-1,3-二氢苯并[c]噻吩-毕得医药 [bidepharm.com]
- 3. scispace.com [scispace.com]
- 4. sciensage.info [sciensage.info]
- 5. chemrxiv.org [chemrxiv.org]
- 6. prepchem.com [prepchem.com]
- 7. ias.ac.in [ias.ac.in]
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